molecular formula C20H24FN3O3S B4084486 N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide

N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide

Katalognummer B4084486
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: DIPFKNFATUARDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BMS-820132 and belongs to the class of sulfonamide-based inhibitors.

Wirkmechanismus

BMS-820132 inhibits the activity of JAK enzymes by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine signaling pathways. BMS-820132 has been found to selectively inhibit JAK1 and JAK2 enzymes, which are involved in the signaling of various cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and erythropoietin (EPO).
Biochemical and Physiological Effects:
BMS-820132 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-alpha (TNF-α). It also has immunosuppressive effects by inhibiting the differentiation and activation of T cells. BMS-820132 has been found to have anti-tumor effects in various cancer cell lines by inhibiting the JAK-STAT signaling pathway. Additionally, BMS-820132 has been shown to increase the levels of hemoglobin and red blood cells in preclinical studies, indicating its potential application in the treatment of anemia.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BMS-820132 is its selectivity for JAK1 and JAK2 enzymes, which makes it a promising therapeutic agent with fewer side effects. However, the limitations of BMS-820132 include its low solubility in water and its potential toxicity at high doses. Further studies are needed to determine the optimal dosage and administration route for BMS-820132.

Zukünftige Richtungen

There are several future directions for the research of BMS-820132. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis, which are characterized by the overproduction of pro-inflammatory cytokines. BMS-820132 has also shown potential in the treatment of hematological malignancies such as myeloproliferative neoplasms and acute myeloid leukemia. Additionally, BMS-820132 has been found to enhance the efficacy of chemotherapy drugs in preclinical studies, indicating its potential application in combination therapy. Further studies are needed to explore the therapeutic potential of BMS-820132 in various diseases and to optimize its pharmacological properties.
In conclusion, BMS-820132 is a promising chemical compound with potential therapeutic applications in various diseases. Its selectivity for JAK1 and JAK2 enzymes and its anti-inflammatory, immunosuppressive, and anti-tumor effects make it a promising candidate for further research. However, further studies are needed to determine its optimal dosage and administration route, as well as to explore its potential in combination therapy.

Wissenschaftliche Forschungsanwendungen

BMS-820132 has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are involved in various cellular processes such as cytokine signaling, immune response, and hematopoiesis. BMS-820132 has been shown to have anti-inflammatory, immunosuppressive, and anti-tumor effects in preclinical studies.

Eigenschaften

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-22(28(26,27)19-9-7-18(21)8-10-19)16-20(25)24-13-11-23(12-14-24)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPFKNFATUARDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.